Phenylbutazone(diphenyl-d10) physical and chemical properties
Phenylbutazone(diphenyl-d10) physical and chemical properties
An In-depth Technical Guide to the Physical and Chemical Properties of Phenylbutazone(diphenyl-d10)
Introduction
Phenylbutazone(diphenyl-d10), the deuterated analog of Phenylbutazone, serves as a critical internal standard for the quantitative analysis of Phenylbutazone in biological matrices by nuclear magnetic resonance (NMR), gas chromatography-mass spectrometry (GC-MS), or liquid chromatography-mass spectrometry (LC-MS).[1] Phenylbutazone itself is a potent non-steroidal anti-inflammatory drug (NSAID) historically used in human medicine for conditions like rheumatoid arthritis and gout, though its use is now largely restricted to veterinary medicine, particularly in horses, due to concerns about adverse effects.[2][3] This guide provides a comprehensive overview of the physical and chemical properties, analytical methodologies, and mechanism of action of Phenylbutazone(diphenyl-d10).
Physical and Chemical Properties
The introduction of ten deuterium atoms on the phenyl rings of Phenylbutazone results in a higher molecular weight compared to the parent compound. This isotopic labeling is crucial for its use as an internal standard, as it is chemically similar to the analyte but distinguishable by mass spectrometry.
| Property | Value | Source |
| IUPAC Name | 4-butyl-1,2-bis(2,3,4,5,6-pentadeuteriophenyl)pyrazolidine-3,5-dione | [4] |
| Synonyms | Phenylbutazone-d10, Phenylbutazone (diphenyl-D10) | [4] |
| CAS Number | 1219794-69-0 | [4] |
| Molecular Formula | C₁₉H₁₀D₁₀N₂O₂ | [4] |
| Molecular Weight | 318.4 g/mol | [4] |
| Appearance | White to off-white crystalline powder | [5][6] |
| Melting Point | No data available for d10. Phenylbutazone (non-deuterated): 104-107 °C | [6][7][8] |
| Solubility | In Vitro: DMSO: ≥ 100 mg/mL; H₂O: 0.67 mg/mL (with sonication) | [1] |
| Phenylbutazone (non-deuterated): Soluble in ethanol (~50 mg/ml), DMSO (~25 mg/ml), and dimethyl formamide (~25 mg/ml). Sparingly soluble in alcohol and practically insoluble in water. | [7][9] | |
| Stability | Stable under recommended storage conditions. | [10] |
Mechanism of Action
Phenylbutazone exerts its anti-inflammatory, analgesic, and antipyretic effects primarily through the non-selective inhibition of cyclooxygenase (COX) enzymes, specifically COX-1 and COX-2.[2][3][11] These enzymes are responsible for the conversion of arachidonic acid into prostaglandins, which are key signaling molecules in the inflammation cascade.[2][11] By blocking COX enzymes, Phenylbutazone reduces the synthesis of prostaglandins, leading to diminished inflammation, pain, and fever.[4][11] The deuterated form, Phenylbutazone(diphenyl-d10), is expected to follow the same mechanism of action.
Mechanism of Action of Phenylbutazone.
Experimental Protocols
Phenylbutazone(diphenyl-d10) is primarily used as an internal standard in analytical methods for the quantification of Phenylbutazone. Below are summaries of typical experimental protocols.
Sample Preparation: Liquid-Liquid Extraction (LLE) for Plasma
This protocol is adapted from methods developed for the screening and quantification of Phenylbutazone in equine plasma.
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Objective: To extract Phenylbutazone and its metabolites from plasma samples.
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Procedure:
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Spike a known concentration of Phenylbutazone(diphenyl-d10) internal standard into the plasma sample.
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Perform liquid-liquid extraction to recover the analytes.
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Separate the analytes using a reversed-phase column.
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Identify and quantify the analytes using mass spectrometry with selected reaction monitoring in negative electrospray ionization mode.[12]
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-
Expected Outcome: Extraction recovery for both Phenylbutazone and its metabolite oxyphenbutazone is typically greater than 80%.[12]
Sample Preparation: Solid-Phase Extraction (SPE) for Tissue
This protocol is a general procedure for extracting Phenylbutazone from tissue samples, such as horse meat.
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Objective: To isolate Phenylbutazone from complex tissue matrices for LC-MS/MS analysis.
-
Procedure:
-
Homogenize 2g of the tissue sample in a centrifuge tube.
-
Add the Phenylbutazone(diphenyl-d10) internal standard.
-
Add 4 mL of acetate buffer (pH 4.5) and 50 µL of β-glucuronidase, then vortex and incubate for 1 hour at 37°C.[13]
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Add 10 mL of acetonitrile (ACN), shake vigorously, and centrifuge. Collect the supernatant.
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Repeat the extraction with 5 mL of ACN and combine the supernatants.
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Apply the extract to a conditioned C18 SPE cartridge.
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Elute the analyte with 4 mL of ACN and evaporate to dryness.
-
Reconstitute the sample in the mobile phase and filter before injection into the LC-MS/MS system.[13]
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LC-MS/MS Analysis
This is a representative method for the quantitative analysis of Phenylbutazone using its deuterated internal standard.
-
Instrumentation: An HPLC or UHPLC system coupled with a tandem mass spectrometer.
-
Chromatographic Conditions:
-
Mass Spectrometry:
-
Ionization Mode: Negative electrospray ionization (ESI-).
-
Detection: Selected Reaction Monitoring (SRM) of precursor and product ions for both Phenylbutazone and Phenylbutazone(diphenyl-d10).
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-
Quantification: The concentration of Phenylbutazone is determined by comparing the peak area ratio of the analyte to the internal standard against a calibration curve.
Typical workflow for Phenylbutazone analysis.
Spectroscopic Analysis
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Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR are used to confirm the structure of Phenylbutazone and its deuterated analog. For Phenylbutazone(diphenyl-d10), the absence of signals corresponding to the phenyl protons in the ¹H NMR spectrum would confirm the successful deuteration. NMR is also a precise method for the quantitative analysis of Phenylbutazone in pharmaceutical preparations.[15]
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Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify the functional groups present in the molecule, such as the carbonyl groups of the pyrazolidinedione ring.
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Mass Spectrometry (MS): High-resolution mass spectrometry is used to confirm the exact mass and elemental composition of Phenylbutazone(diphenyl-d10).
Conclusion
Phenylbutazone(diphenyl-d10) is an indispensable tool for the accurate quantification of Phenylbutazone in various research and regulatory settings. Its physical and chemical properties are closely related to its non-deuterated parent compound, with the key difference being its increased molecular weight, which allows for its use as an ideal internal standard in mass spectrometry-based analytical methods. The well-established protocols for sample preparation and LC-MS/MS analysis, combined with the clear understanding of its mechanism of action, provide a robust framework for its application in pharmaceutical and veterinary research.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. nbinno.com [nbinno.com]
- 3. What is the mechanism of Phenylbutazone? [synapse.patsnap.com]
- 4. Phenylbutazone(diphenyl-d10) | C19H20N2O2 | CID 154735120 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Phenylbutazone | C19H20N2O2 | CID 4781 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. PHENYLBUTAZONE USP - PCCA [pccarx.com]
- 7. Phenylbutazone | 50-33-9 [chemicalbook.com]
- 8. Phenylbutazone [drugfuture.com]
- 9. cdn.caymanchem.com [cdn.caymanchem.com]
- 10. file.medchemexpress.com [file.medchemexpress.com]
- 11. nbinno.com [nbinno.com]
- 12. Screening, quantification, and confirmation of phenylbutazone and oxyphenbutazone in equine plasma by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. documents.thermofisher.com [documents.thermofisher.com]
- 14. cgfarad.ca [cgfarad.ca]
- 15. Determination of phenylbutazone in tablets by nuclear magnetic resonance spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
